molecular formula C12H18ClN B572384 (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride CAS No. 1245649-28-8

(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride

Cat. No.: B572384
CAS No.: 1245649-28-8
M. Wt: 211.733
InChI Key: QPEZQRMAVIUWJM-YDALLXLXSA-N
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Description

(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride is a chiral compound with a pyrrolidine ring substituted by a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar but distinct biological activity.

    3-(3,5-dimethylphenyl)pyrrolidine hydrochloride: A structural isomer with different substitution patterns on the pyrrolidine ring.

    4-(3,5-dimethylphenyl)piperidine hydrochloride: A related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity. Its ability to selectively interact with molecular targets makes it valuable in various research applications.

Properties

IUPAC Name

(2S)-2-(3,5-dimethylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEZQRMAVIUWJM-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721406
Record name (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-28-8
Record name Pyrrolidine, 2-(3,5-dimethylphenyl)-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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